3-(Morpholinomethyl)benzaldehyde
Overview
Description
3-(Morpholinomethyl)benzaldehyde: is an organic compound with the molecular formula C12H15NO2 . It consists of a benzaldehyde moiety substituted with a morpholinomethyl group at the third position. This compound is of interest due to its versatile applications in organic synthesis and potential biological activities.
Scientific Research Applications
3-(Morpholinomethyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including Schiff bases and Mannich bases.
Biology: The compound has been studied for its potential antimalarial and antiproliferative activities.
Medicine: Derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
3-(Morpholinomethyl)benzaldehyde is a Schiff base of morpholine . Schiff bases are well-known for their pharmacological properties, including antibacterial, antifungal, and antitumor activities . .
Mode of Action
It’s known that schiff bases of morpholine, like this compound, have demonstrated antimalarial and antiproliferative activities . These activities suggest that the compound may interact with its targets, leading to changes that inhibit the growth of certain cells or organisms.
Biochemical Pathways
It’s known that schiff bases of morpholine have demonstrated antimalarial and antiproliferative activities , suggesting that they may affect pathways related to cell proliferation and the life cycle of malaria parasites.
Pharmacokinetics
The morpholine scaffold, which is part of the this compound structure, has been extensively utilized by the pharmaceutical industry in drug design, often because of the improvement in pharmacokinetic properties it can confer .
Result of Action
This compound has demonstrated moderate to excellent antimalarial activities against P. falciparum K14 strain, with an IC50 of 2.28 µM . Moreover, it presents potent antiproliferative activities against the U937 leukemia-derived cell line, with EC50 values varying from 3 to 8 µM . These results suggest that the compound’s action leads to the inhibition of cell growth or proliferation.
Biochemical Analysis
Cellular Effects
Some morpholine derivatives have demonstrated antimalarial and antiproliferative activities , suggesting that 3-(Morpholinomethyl)benzaldehyde may also influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(Morpholinomethyl)benzaldehyde can be synthesized through the Mannich reaction, which involves the condensation of formaldehyde, morpholine, and benzaldehyde. The reaction typically proceeds under acidic conditions, often using hydrochloric acid as a catalyst. The general reaction scheme is as follows:
Benzaldehyde+Morpholine+Formaldehyde→this compound
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(Morpholinomethyl)benzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the morpholinomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: 3-(Morpholinomethyl)benzoic acid.
Reduction: 3-(Morpholinomethyl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives.
Comparison with Similar Compounds
Benzaldehyde: The parent compound, which lacks the morpholinomethyl group.
4-(Morpholinomethyl)benzaldehyde: A positional isomer with the morpholinomethyl group at the fourth position.
3-(Piperidin-1-ylmethyl)benzaldehyde: A similar compound where the morpholine ring is replaced by a piperidine ring.
Uniqueness: 3-(Morpholinomethyl)benzaldehyde is unique due to the presence of the morpholinomethyl group, which imparts distinct chemical and biological properties. The morpholine ring enhances the solubility and bioavailability of the compound, making it a valuable intermediate in drug design and synthesis.
Properties
IUPAC Name |
3-(morpholin-4-ylmethyl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-10-12-3-1-2-11(8-12)9-13-4-6-15-7-5-13/h1-3,8,10H,4-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYNYFKOOXFQGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428194 | |
Record name | 3-(morpholin-4-ylmethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
446866-83-7 | |
Record name | 3-(morpholin-4-ylmethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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